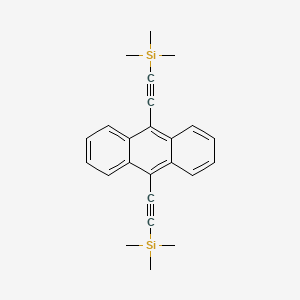

9,10-Di(trimethylsilylethynyl)anthracene

Description

Contextualization of 9,10-Di(trimethylsilylethynyl)anthracene within π-Conjugated Systems and Polyacenes

This compound belongs to the class of polycyclic aromatic hydrocarbons (PAHs), specifically a derivative of anthracene (B1667546), which consists of three linearly fused benzene (B151609) rings. Anthracene and its derivatives are fundamental components of π-conjugated systems, which are characterized by alternating single and multiple bonds that allow for the delocalization of π-electrons across the molecule. This delocalization is responsible for their unique electronic and photophysical properties, making them highly valuable in the development of organic electronic materials. researchgate.netnih.gov

The planar structure of the anthracene core facilitates effective π-π stacking interactions, which are crucial for charge transport in organic semiconductors. nih.gov The introduction of substituents at the 9 and 10 positions, as in this compound, extends the π-conjugation of the anthracene core, leading to modifications in its electronic and optical characteristics. researchgate.net This extended conjugation through the ethynyl (B1212043) linkages influences the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby tuning the material's band gap and its absorption and emission properties. mdpi.com

Significance of Ethynyl and Trimethylsilyl (B98337) Substituents in Anthracene Derivatives for Electronic and Structural Modulation

The functionalization of the anthracene core at the 9 and 10 positions with ethynyl and trimethylsilyl groups is a strategic approach to modulate its properties for specific applications.

The ethynyl groups play a crucial role in extending the π-conjugated system of the anthracene molecule. This extension of conjugation generally leads to a red-shift in the absorption and emission spectra, meaning the molecule absorbs and emits light at longer wavelengths. The linear and rigid nature of the ethynyl linker helps to maintain a well-defined molecular geometry, which is advantageous for creating ordered molecular assemblies. Furthermore, the terminal alkyne can be readily modified through various coupling reactions, making 9,10-diethynylanthracene (B3111712) a versatile building block for more complex molecular architectures. researchgate.net

The trimethylsilyl (TMS) groups serve several important functions. Firstly, they act as protecting groups for the terminal acetylenes during synthesis, preventing unwanted side reactions. These TMS groups can be selectively removed under specific conditions to reveal the terminal alkynes for further functionalization. rsc.org Secondly, the bulky nature of the TMS groups can enhance the solubility of the molecule in organic solvents, which is a significant advantage for solution-based processing of organic electronic devices. This increased solubility helps to prevent aggregation-induced quenching of fluorescence, which can be detrimental to the performance of light-emitting devices. Structurally, the TMS groups can influence the solid-state packing of the molecules, potentially disrupting close π-π stacking and altering the bulk electronic properties of the material. nih.gov

Overview of Key Research Trajectories for this compound

The unique combination of a planar, fluorescent core and versatile, property-modulating substituents has positioned this compound and its derivatives as key materials in several research areas:

Organic Light-Emitting Diodes (OLEDs): Anthracene derivatives are known for their high fluorescence quantum yields, particularly in the blue region of the spectrum, which is crucial for full-color displays and lighting applications. The extended conjugation in this compound can be tuned to achieve desired emission colors. The TMS groups aid in the processability of these materials for device fabrication. google.com

Organic Field-Effect Transistors (OFETs): The rigid, planar structure of the anthracene core is conducive to forming ordered thin films with good charge transport properties. While the bulky TMS groups can hinder close packing, careful molecular design can lead to materials with favorable morphologies for OFET applications. Research in this area focuses on understanding the structure-property relationships to optimize charge carrier mobility. nih.gov

Fluorescent Sensors: The sensitivity of the fluorescence of anthracene derivatives to their local environment makes them promising candidates for chemical sensors. The ethynyl groups provide convenient handles for attaching receptor units that can selectively bind to specific analytes, leading to a detectable change in the fluorescence signal.

Building Blocks for π-Conjugated Polymers: The deprotected diethynylanthracene derivative serves as a valuable monomer for the synthesis of π-conjugated polymers. These polymers can exhibit interesting electronic and optical properties and have potential applications in a variety of organic electronic devices. rsc.orgbohrium.com The rigid anthracene unit incorporated into the polymer backbone can lead to materials with high thermal stability and well-defined optoelectronic characteristics.

Structure

3D Structure

Properties

IUPAC Name |

trimethyl-[2-[10-(2-trimethylsilylethynyl)anthracen-9-yl]ethynyl]silane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26Si2/c1-25(2,3)17-15-23-19-11-7-9-13-21(19)24(16-18-26(4,5)6)22-14-10-8-12-20(22)23/h7-14H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJMULQBEYKPFGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC1=C2C=CC=CC2=C(C3=CC=CC=C31)C#C[Si](C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26Si2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 9,10 Di Trimethylsilylethynyl Anthracene and Its Derivatives

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are the cornerstone for the synthesis of arylethynyl compounds, providing efficient and versatile methods for constructing carbon-carbon bonds. Sonogashira, Kumada, and Suzuki-Miyaura couplings are instrumental in modifying the anthracene (B1667546) core at the 9 and 10-positions.

Sonogashira Coupling Reactions in 9,10-Positions for Ethynylation

The Sonogashira cross-coupling reaction is a premier method for the formation of C(sp²)-C(sp) bonds, making it the most direct and widely used strategy for synthesizing 9,10-di(trimethylsilylethynyl)anthracene. researchgate.netresearchgate.net This reaction typically involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. tubitak.gov.trresearchgate.net

For the target compound, the synthesis starts from a 9,10-dihaloanthracene, most commonly 9,10-dibromoanthracene (B139309), which is reacted with trimethylsilylacetylene. The palladium catalyst, often Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄, facilitates the oxidative addition of the aryl halide. Simultaneously, the copper(I) salt activates the terminal alkyne, which, after deprotonation by the base, forms a copper acetylide intermediate. Transmetalation to the palladium complex followed by reductive elimination yields the desired ethynylated anthracene and regenerates the active palladium(0) catalyst.

| Starting Material | Reagent | Catalyst System | Solvent/Base | Yield | Reference |

|---|---|---|---|---|---|

| 9,10-Dibromoanthracene | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂, CuI | Triethylamine/THF | High | Generic Example |

| 9-Bromo-10-iodoanthracene | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂, CuI | Diisopropylamine/THF | Good to Excellent | tubitak.gov.tr |

This method's efficiency and tolerance for various functional groups have made it a staple for producing a wide array of 9,10-bis(alkynyl)anthracene derivatives. researchgate.net

Kumada Cross-Coupling Reactions for Alkynylanthracene Synthesis

The Kumada coupling, one of the earliest transition-metal-catalyzed cross-coupling reactions, creates carbon-carbon bonds by reacting a Grignard reagent with an organic halide. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by nickel or palladium complexes. wikipedia.org While most commonly used for forming alkyl-aryl or aryl-aryl bonds, it can be adapted for the synthesis of alkynyl-aryl structures.

In the context of alkynylanthracene synthesis, this would involve the reaction of an ethynyl (B1212043) Grignard reagent, such as (trimethylsilylethynyl)magnesium bromide, with a 9,10-dihaloanthracene. The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, transmetalation of the Grignard reagent to the metal center, and reductive elimination to form the final product.

Key features of the Kumada coupling include:

Reagents : Utilizes highly reactive Grignard reagents (R-MgX). wikipedia.org

Catalysts : Commonly employs Ni(II) or Pd(II) phosphine (B1218219) complexes. organic-chemistry.org

Limitations : The high reactivity of Grignard reagents limits the tolerance of certain functional groups (e.g., acidic protons, carbonyls). wikipedia.org

While effective, the Sonogashira reaction is often preferred for direct ethynylation due to its milder conditions and broader functional group compatibility compared to the highly reactive Grignard reagents used in Kumada coupling. organic-chemistry.orgnih.govgoogle.com

Suzuki-Miyaura Cross-Coupling Reactions for Substituted Anthracene Derivatives

The Suzuki-Miyaura coupling is a powerful and versatile method for forming C-C bonds between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate, catalyzed by a palladium(0) complex. nih.gov This reaction is extensively used to synthesize 9,10-diarylanthracene derivatives, which are valuable as blue-light emitters and in other optoelectronic applications. epa.govlookchem.comresearchgate.net

The typical procedure involves reacting 9,10-dibromoanthracene with various arylboronic acids in the presence of a palladium catalyst and a base. epa.govlookchem.com A wide range of aryl and heteroaryl groups can be introduced at the 9 and 10-positions, allowing for precise tuning of the electronic properties of the anthracene core.

| Anthracene Precursor | Boronic Acid Partner | Catalyst | Base/Solvent | Product | Reference |

|---|---|---|---|---|---|

| 9,10-Dibromoanthracene | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ / Toluene, EtOH, H₂O | 9,10-Diphenylanthracene (B110198) | epa.govlookchem.com |

| 9,10-Dibromoanthracene | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ / Toluene, EtOH, H₂O | 9,10-Bis(4-methoxyphenyl)anthracene | epa.govlookchem.com |

| 9,10-Dibromoanthracene | 2-Thienylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ / Toluene, EtOH, H₂O | 9,10-Di(thiophen-2-yl)anthracene | researchgate.net |

The development of novel palladium catalysts and ligands continues to improve the efficiency and scope of this reaction for creating complex, sterically hindered anthracene derivatives under mild, often aerobic, conditions. researchgate.net

Alternative and Specialized Synthetic Routes

Beyond standard palladium-catalyzed reactions, specialized methods have been developed for specific synthetic goals, such as creating ordered molecular structures on surfaces or for the deprotection and subsequent elaboration of the title compound.

Glaser-Type One-Shot Homocoupling of Trimethylsilyl (B98337) Groups on Surfaces

The Glaser coupling is a classic reaction that involves the oxidative homocoupling of terminal alkynes to form symmetric diynes, traditionally using a copper(I) salt like CuCl and an oxidant such as oxygen. organic-chemistry.orgnih.gov The Hay coupling is a well-known variant that uses a soluble copper-TMEDA complex. organic-chemistry.orgrsc.org

A modern application of this principle is in on-surface synthesis, where reactions are performed directly on a metallic substrate to create ordered, two-dimensional nanostructures. researchgate.netresearchgate.net In this context, terminal alkynes can be deposited on a reactive metal surface (e.g., Ag(111), Au(111)) and subsequently coupled through thermal or photochemical activation. rsc.orgresearchgate.net The surface acts to confine the molecules and can also play a direct catalytic role in the C-H activation and C-C bond formation. researchgate.net

While trimethylsilyl groups are often used to prevent premature Glaser homocoupling in solution-phase chemistry, on-surface synthesis can involve in-situ deprotection followed by coupling. Alternatively, specialized surface chemistries may enable direct coupling pathways. This "one-shot" approach is a powerful tool for the bottom-up construction of covalent organic frameworks and molecular wires directly on a substrate. researchgate.net

Strategies for Terminal Alkyne Deprotection and Subsequent Functionalization

The trimethylsilyl (TMS) group on this compound is primarily a protecting group. Its removal is a critical step to unmask the terminal alkynes, yielding 9,10-diethynylanthracene (B3111712), a versatile building block for more complex structures. rsc.org

The cleavage of the Si-C(sp) bond is typically achieved under mild conditions, which preserves the integrity of the anthracene core and other functional groups. Common deprotection methods include:

Base-catalyzed cleavage : Mild bases such as potassium carbonate (K₂CO₃) or potassium hydroxide (B78521) (KOH) in a protic solvent like methanol (B129727) are highly effective.

Fluoride-mediated cleavage : Fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF) or hydrofluoric acid (HF), readily cleave the silicon-carbon bond due to the high strength of the Si-F bond.

Once deprotected, the resulting 9,10-diethynylanthracene can be used in a variety of subsequent reactions. The terminal alkyne moieties can undergo further Sonogashira couplings with different aryl halides to create unsymmetrical derivatives, participate in Glaser couplings to form polymers and macrocycles, or be used in "click" chemistry reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This two-step sequence of protection-ethynylation followed by deprotection-functionalization provides a powerful platform for constructing elaborate, anthracene-based π-conjugated systems. rsc.org

Synthesis of Extended π-Conjugated Systems Incorporating this compound Moieties

The general approach to synthesizing extended π-conjugated systems from this compound involves a two-step process:

Desilylation: The removal of the trimethylsilyl protecting groups to generate the terminal alkyne, 9,10-diethynylanthracene. This is typically achieved under mild basic conditions, for instance, using potassium carbonate in methanol or a fluoride source like tetrabutylammonium fluoride (TBAF).

Cross-Coupling Reaction: The resulting 9,10-diethynylanthracene is then coupled with various aromatic or heteroaromatic halides (or triflates) in a palladium-catalyzed reaction, such as the Sonogashira coupling, to form the desired extended π-conjugated system.

Sonogashira Coupling for the Synthesis of 9,10-Bis(arylethynyl)anthracene Derivatives

A common strategy to create extended π-conjugated systems is the synthesis of 9,10-bis(arylethynyl)anthracene derivatives. This is accomplished by reacting 9,10-diethynylanthracene with an excess of an aryl halide in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.

For instance, the synthesis of 9,10-bis(pyridin-4-ylethynyl)anthracene (B3069382) has been reported starting from 9,10-dibromoanthracene. While this approach bypasses the silyl-protected intermediate, the underlying Sonogashira coupling principle is the same. The reaction of 9,10-dibromoanthracene with 4-ethynylpyridine (B1298661) in the presence of a Pd(II) catalyst and CuI affords the desired product. A similar strategy can be employed with the more reactive 9,10-diethynylanthracene, which can be generated in situ from this compound.

A stepwise approach allows for the synthesis of unsymmetrically substituted derivatives. This involves the mono-functionalization of a dihaloanthracene, followed by a second, different coupling reaction. For example, starting from 9,10-dibromoanthracene, a mono-iodination can be performed, followed by a selective Sonogashira coupling at the more reactive C-I bond. The remaining C-Br bond can then be subjected to a second Sonogashira coupling with a different terminal alkyne.

| Reactant 1 | Reactant 2 | Catalyst/Co-catalyst | Base/Solvent | Product | Yield (%) |

| 9,10-Dibromoanthracene | 4-Ethynylpyridine | PdCl2(PPh3)2 / CuI | i-Pr2NH / THF | 9,10-Bis(pyridin-4-ylethynyl)anthracene | 35 |

| 9-Bromo-10-iodoanthracene | Phenylacetylene | Pd(PPh3)4 / CuI | Diisopropylamine / Toluene | 9-Bromo-10-(phenylethynyl)anthracene | 74 |

| 9-Bromo-10-(phenylethynyl)anthracene | Trimethylsilylacetylene | Pd(PPh3)4 / CuI | Diisopropylamine / Toluene | 9-(Phenylethynyl)-10-(trimethylsilylethynyl)anthracene | 66 |

On-Surface Synthesis of Diacetylene-Linked Anthracene Oligomers

An innovative approach to forming extended π-conjugated systems is through on-surface synthesis. In one study, 9,10-bis((trimethylsilyl)ethynyl)anthracene was used as a precursor for the synthesis of diacetylene-linked anthracene oligomers on a Cu(111) surface. Upon annealing, a desilylative homocoupling reaction occurs, leading to the formation of oligomers where the anthracene units are connected by buta-1,3-diynediyl fragments. This method provides a pathway to construct well-defined one-dimensional nanostructures directly on a substrate.

| Precursor | Surface | Conditions | Product |

| 9,10-Bis((trimethylsilyl)ethynyl)anthracene | Cu(111) | Annealing at 400 K | Diacetylene-linked anthracene oligomers |

Synthesis of Poly(anthracene-ethynylene)s

The principles of Sonogashira coupling can be extended to create polymeric materials. The polycondensation of 9,10-diethynylanthracene with various dihaloarenes results in the formation of poly(anthracene-ethynylene)s. These polymers possess a fully conjugated backbone, leading to interesting electronic and optical properties. The choice of the dihaloarene comonomer allows for the fine-tuning of these properties. While specific examples with detailed procedures starting directly from this compound are not extensively documented in readily available literature, the synthetic methodology is a direct extension of the synthesis of smaller molecules. The process would involve the in-situ or prior desilylation of the monomer followed by polymerization with a suitable dihaloaromatic compound under Sonogashira conditions.

Advanced Spectroscopic Characterization and Elucidation of Electronic Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Molecular Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 9,10-Di(trimethylsilylethynyl)anthracene in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, confirming the successful synthesis and purity of the compound.

In the ¹H NMR spectrum of a Diels-Alder adduct of 9,10-bis((trimethylsilyl)ethynyl)anthracene, the trimethylsilyl (B98337) (TMS) protons typically appear as a sharp singlet at approximately 0.41 ppm. semanticscholar.org This upfield shift is characteristic of silicon-bound methyl groups. The aromatic protons of the anthracene (B1667546) core give rise to a set of multiplets in the downfield region, typically between 7.60 and 8.30 ppm. semanticscholar.org The specific coupling patterns and chemical shifts of these aromatic protons are sensitive to the substitution pattern and can be used to confirm the 9,10-disubstitution.

The ¹³C NMR spectrum provides further structural confirmation. The carbon atoms of the trimethylsilyl groups resonate at around 0.1 ppm. semanticscholar.org The ethynyl (B1212043) carbons (C≡C) exhibit characteristic signals in the range of 99.8 to 105.7 ppm. semanticscholar.org The aromatic carbons of the anthracene core appear between 126.6 and 141.7 ppm. semanticscholar.org The quaternary carbons at the 9 and 10 positions, to which the silylethynyl groups are attached, are typically observed around 115.9 ppm. semanticscholar.org

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| -Si(CH₃)₃ | ~0.41 (s, 18H) | ~0.1 |

| Anthracene-H | ~7.60-8.30 (m) | ~126.6-141.7 |

| -C≡C- | - | ~99.8-105.7 |

| Anthracene-C9,C10 | - | ~115.9 |

Note: The presented NMR data is based on a Diels-Alder adduct of 9,10-bis((trimethylsilyl)ethynyl)anthracene and may show slight variations for the parent compound. semanticscholar.org

Mass Spectrometry (MS) for Molecular Integrity and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and confirm the elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which can be used to verify the molecular formula.

In electrospray ionization mass spectrometry (ESI-MS), the compound is typically observed as its molecular ion [M]⁺ or as an adduct with a small cation (e.g., [M+H]⁺ or [M+Na]⁺). For instance, the Diels-Alder adduct of 9,10-bis((trimethylsilyl)ethynyl)anthracene with N-(2-hydroxyethyl)maleimide has been identified by HPLC-MS(ESI+) with a measured m/z of 511.92, which corresponds to the calculated value of 512.20 for [C₃₀H₃₄NO₃Si₂]⁺. semanticscholar.org

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), can provide insights into the structure of the molecule. Under fragmentation conditions, the molecule can undergo characteristic bond cleavages. Common fragmentation pathways for this compound may include the loss of methyl groups from the trimethylsilyl moieties and cleavage of the ethynyl-anthracene bond.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy and Electronic Transitions

Ultraviolet-visible (UV-Vis) absorption spectroscopy reveals the electronic transitions within the this compound molecule. The absorption profile of 9,10-disubstituted anthracenes typically displays characteristic vibronic bands corresponding to π-π* transitions of the anthracene core. mdpi.com The introduction of the trimethylsilylethynyl groups at the 9 and 10 positions extends the π-conjugation of the anthracene system, leading to a bathochromic (red) shift in the absorption maxima compared to unsubstituted anthracene.

The UV-Vis spectrum of silyl-substituted anthracenes generally shows two main absorption bands: the ¹B band at shorter wavelengths and the ¹Lₐ band at longer wavelengths. nih.gov The ¹Lₐ band is of particular interest as it corresponds to the lowest energy electronic transition (S₀ → S₁). For 9,10-bis(diisopropylsilyl)anthracene, the absorption maximum of the ¹Lₐ band is observed around 399 nm, a significant shift from the 374 nm observed for anthracene. nih.gov This red shift is attributed to the extension of π-conjugation through σ-π conjugation between the silyl (B83357) groups and the anthracene core. nih.gov A similar effect is expected for this compound, with the ethynyl linkers further contributing to the extension of the conjugated system.

| Compound | ¹Lₐ Band λmax (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) |

|---|---|---|

| Anthracene | 374 | 8,000 |

| 9,10-bis(diisopropylsilyl)anthracene | 399 | 14,200 |

Note: The data for 9,10-bis(diisopropylsilyl)anthracene is presented as a close analogue to illustrate the effect of silyl substitution. nih.gov

Photoluminescence (PL) and Fluorescence Spectroscopy

Photoluminescence spectroscopy provides crucial information about the emissive properties of this compound and its behavior in the excited state.

Upon excitation, this compound exhibits strong fluorescence. The emission spectrum is typically a mirror image of the ¹Lₐ absorption band, showing well-resolved vibronic features. The introduction of bulky substituents at the 9 and 10 positions, such as the trimethylsilylethynyl groups, can lead to a high fluorescence quantum yield. nih.gov This is often due to the suppression of non-radiative decay pathways by sterically hindering intermolecular π-π stacking and subsequent excimer formation in the solid state or at high concentrations. nih.gov

In some cases, dual fluorescence can be observed, which may arise from different emissive species. For example, in the solid state, a monomer emission and a lower-energy emission from a tautomeric dimer formed in the excited state have been reported for a related compound. researchgate.net The excitonic behavior in aggregates or thin films is complex and can be influenced by intermolecular interactions.

The intense fluorescence of anthracene derivatives can be "quenched" (diminished) in the presence of certain molecules, a phenomenon that can be exploited for chemical sensing applications. Electron-deficient molecules, such as nitroaromatic compounds, are effective quenchers of anthracene fluorescence. chalcogen.ro The quenching process can occur through two primary mechanisms: dynamic (collisional) quenching and static quenching, where a non-fluorescent complex is formed between the fluorophore and the quencher. chalcogen.ro

The efficiency of quenching is described by the Stern-Volmer equation. The sensitivity of the fluorescence of this compound to the presence of specific analytes could potentially be utilized in the development of fluorescent chemosensors.

Solvatochromism refers to the change in the position, shape, and intensity of absorption or emission bands with a change in the polarity of the solvent. While the absorption spectra of some 9,10-disubstituted anthracenes show little dependence on solvent polarity, their fluorescence spectra can exhibit significant solvatochromic shifts, particularly if there is a change in the dipole moment upon excitation. kyushu-u.ac.jp

For donor-acceptor substituted anthracenes, a larger Stokes shift is often observed in more polar solvents, indicating a greater stabilization of the more polar excited state. kyushu-u.ac.jp Although this compound does not possess strong donor-acceptor character, subtle solvatochromic effects may still be present, providing insights into the nature of its excited state.

Polarized Emission in Molecular Crystals

The arrangement of molecules in the solid state significantly influences the optical properties of crystalline materials. In crystals of silylethyne-substituted anthracenes, the specific packing of the chromophores can lead to highly polarized light emission. This anisotropy arises from the preferential orientation of the molecules' transition dipole moments within the crystal lattice.

For platelet-shaped crystals of anthracene derivatives functionalized with bulky silyl groups, such as 9,10-bis(triisopropylsilylethynyl)anthracene (TIPS-ANT), the emission is strongly polarized. In these crystals, the molecules often adopt an edge-to-face orientation. The transition dipole moments of the anthracene chromophores lie within a specific crystal plane (the ac plane), and due to the herringbone packing, they form a distinct angle with respect to the crystal's short axis. Consequently, the emitted light is predominantly polarized along this axis. Studies on TIPS-ANT have reported polarization ratios, which is the ratio of emission intensity polarized along the short axis to that polarized along the long axis, as high as 5 at room temperature. This polarization is particularly enhanced when the excitation light is also polarized parallel to the short molecular axis, as this leads to more efficient absorption.

The degree of polarization can also be wavelength-dependent, with studies showing a strongly polarized transition at shorter wavelengths. This combination of optical anisotropy and high emission quantum yields makes these materials promising for applications in photonic devices, such as microscale light sources and components for integrated optical circuits.

Table 1: Polarized Emission Characteristics of Silylethyne-Anthracene Crystals

| Feature | Observation | Reference |

| Crystal Habit | Platelet-shaped | nist.govnii.ac.jp |

| Molecular Packing | Edge-to-face, Herringbone | nist.govnii.ac.jp |

| Polarization Direction | Along the short axis of the crystal | nist.gov |

| Polarization Ratio (rpol) | Up to 5 | nist.govnii.ac.jp |

| Wavelength Dependence | Strong polarization at λ < 490 nm | nist.gov |

Thermochromic Behavior in Luminescence

Thermochromic luminescence, the change in emission color in response to temperature changes, is a property observed in certain molecular systems where temperature can induce changes in molecular aggregation or conformation. While specific studies on the thermochromic behavior of this compound are not extensively detailed in the literature, related compounds such as cyclophanes featuring a 9,10-bis(phenylethynyl)anthracene (B116448) core exhibit distinct thermoresponsive luminescence. researchgate.net

In these systems, the phenomenon is often linked to a phase transition. For instance, a cyclophane containing the 9,10-bis(phenylethynyl)anthracene luminophore demonstrates a transition from a crystalline state to a supercooled nematic phase upon cooling from its melting point. researchgate.net This change in the solid-state structure alters the intermolecular arrangement of the luminophores. Emission spectroscopy and lifetime measurements have revealed that in the supercooled nematic phase, the luminophores form excimers, which are excited-state dimers that typically emit at longer, red-shifted wavelengths compared to the monomer emission. researchgate.net In contrast, the crystalline phases show no excimer formation. researchgate.net

Therefore, thermal treatment of a kinetically trapped, supercooled state can lead to a transition back to a more stable crystalline state, resulting in a noticeable change in the photoluminescence color. researchgate.net This behavior underscores the critical relationship between molecular packing, which can be modulated by temperature, and the resulting photophysical properties in the solid state for this class of anthracene derivatives.

Fourier-Transform Infrared (FTIR) Spectroscopy for Vibrational Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups and characterizing the vibrational modes of a molecule. The FTIR spectrum of this compound is expected to show a combination of absorption bands corresponding to its constituent parts: the anthracene aromatic core, the ethynyl (alkyne) linkers, and the trimethylsilyl (TMS) end-groups.

The principal vibrational modes can be assigned to specific regions of the infrared spectrum:

Aromatic C-H Vibrations: Stretching vibrations of the C-H bonds on the anthracene core typically appear in the region of 3100-3000 cm⁻¹. Out-of-plane bending vibrations (wagging) of these bonds give rise to strong absorptions in the fingerprint region, generally between 900-675 cm⁻¹, which are characteristic of the substitution pattern on the aromatic ring.

Alkyne C≡C Stretching: The stretching vibration of the carbon-carbon triple bond in the ethynyl linker is a key characteristic. For disubstituted alkynes, this band is expected to appear in the 2260-2190 cm⁻¹ region. Its intensity can vary depending on the symmetry of the molecule.

Aromatic C=C Stretching: The skeletal vibrations of the anthracene ring, corresponding to C=C bond stretching, are expected to produce a series of bands in the 1650-1450 cm⁻¹ range.

Trimethylsilyl Group Vibrations: The TMS groups introduce several characteristic bands. The asymmetric and symmetric stretching of the Si-CH₃ bonds are expected around 2960 cm⁻¹ and 2900 cm⁻¹, respectively. A strong, characteristic symmetric deformation (umbrella mode) of the methyl groups attached to silicon typically appears around 1250 cm⁻¹. The Si-C stretching vibrations are found at lower wavenumbers, usually in the 870-760 cm⁻¹ range.

Analysis of the FTIR spectra of related molecules, such as various 9,10-disubstituted anthracenes, confirms these general assignments and provides a basis for the vibrational analysis of the title compound. mdpi.comresearchgate.net

Table 2: Expected FTIR Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Anthracene | Aromatic C-H Stretch | 3100 - 3000 |

| Anthracene | Aromatic C=C Stretch | 1650 - 1450 |

| Anthracene | Aromatic C-H Bend (out-of-plane) | 900 - 675 |

| Ethynyl Linker | C≡C Stretch | 2260 - 2190 |

| Trimethylsilyl | Asymmetric CH₃ Stretch | ~2960 |

| Trimethylsilyl | Symmetric CH₃ Stretch | ~2900 |

| Trimethylsilyl | Symmetric CH₃ Bend (Umbrella) | ~1250 |

| Trimethylsilyl | Si-C Stretch | 870 - 760 |

X-ray Diffraction (XRD) and Crystallographic Analysis of Molecular and Solid-State Structures

Single Crystal X-ray Diffraction for Molecular Geometry

The core anthracene system is largely planar, a typical feature for polycyclic aromatic hydrocarbons. The ethynyl (–C≡C–) linkers are nearly linear, extending from the 9 and 10 positions of the anthracene ring. The trimethylsilyl [–Si(CH₃)₃] groups cap these linkers, with the silicon atom exhibiting a standard tetrahedral geometry with its four carbon neighbors (one from the ethynyl group and three from the methyl groups). The bulky nature of the trimethylsilyl groups is a defining steric feature that significantly influences the molecule's solid-state packing.

The crystallographic analysis provides precise bond lengths and angles that are consistent with accepted values for sp²-hybridized carbons in the aromatic ring, sp-hybridized carbons of the alkyne, and sp³-hybridized carbons in the methyl groups.

Table 3: Selected Crystallographic Data for this compound

| Parameter | Value | Reference |

| Chemical Formula | C₂₄H₂₆Si₂ | |

| Molecular Weight | 370.64 g/mol | - |

| Crystal System | Data not available in search results | - |

| Space Group | Data not available in search results | - |

| Unit Cell Dimensions | ||

| a (Å) | Data not available in search results | - |

| b (Å) | Data not available in search results | - |

| c (Å) | Data not available in search results | - |

| α (°) | Data not available in search results | - |

| β (°) | Data not available in search results | - |

| γ (°) | Data not available in search results | - |

| Volume (ų) | Data not available in search results | - |

| Z | Data not available in search results | - |

Crystal Packing Motifs and Intermolecular Interactions

The solid-state arrangement of this compound is heavily influenced by the bulky trimethylsilyl end groups, which prevent the close approach and significant π–π stacking interactions often seen in unsubstituted polycyclic aromatic hydrocarbons. researchgate.net Instead of a cofacial arrangement, the molecules organize in a way that minimizes steric hindrance while maximizing van der Waals forces.

Crystallographic studies show a complex unit cell, with the asymmetric unit containing one whole molecule and two half molecules that are located on crystallographic centers of symmetry. researchgate.net This indicates multiple distinct packing environments within the same crystal lattice. The bulky TMS groups effectively shield the anthracene faces, leading to a structure where direct overlap between the aromatic cores of adjacent molecules is limited.

Advanced Electronic and Charge Transfer Properties

Frontier Molecular Orbitals (HOMO/LUMO) and Electronic Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic and optical properties of organic semiconductor materials. The energies of these orbitals and the resulting energy gap dictate the material's potential for charge injection and transport in electronic devices.

For anthracene (B1667546) derivatives, the extent of π-conjugation is a primary factor influencing the HOMO-LUMO band gap. Modifications to the anthracene core can tune these energy levels. Theoretical investigations into various anthracene derivatives provide insight into how different substituents affect these properties. While specific experimental values for 9,10-Di(trimethylsilylethynyl)anthracene are not extensively documented in the provided context, the electronic properties can be understood in the broader context of disubstituted anthracenes. The introduction of ethynyl (B1212043) groups at the 9 and 10 positions generally leads to a reduction of the HOMO-LUMO gap compared to unsubstituted anthracene due to the extension of the π-conjugated system.

Table 1: Frontier Molecular Orbital Energies of Related Anthracene Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Anthracene (Theoretical) | -5.59 | -2.01 | 3.58 |

| 9,10-dicyanoanthracene (Theoretical) | -6.57 | -3.53 | 3.04 |

| 9,10-dimethylanthracene (Theoretical) | -5.29 | -1.82 | 3.47 |

Note: This data is based on theoretical calculations for related compounds and is provided for comparative purposes. Specific experimental values for this compound may vary.

Electrochemical Behavior and Redox Processes

The electrochemical characteristics of this compound are fundamental to understanding its stability and performance in optoelectronic applications. These properties are typically investigated through techniques such as cyclic voltammetry.

Cyclic Voltammetry StudiesCyclic voltammetry (CV) is a key technique used to probe the redox behavior of molecules, providing information on oxidation and reduction potentials. For many 9,10-disubstituted anthracene compounds, CV scans reveal reversible or quasi-reversible one-electron oxidation and reduction processes corresponding to the formation of radical cations and anions centered on the anthracene core.

Studies on related compounds, such as 9,10-bis(dimesitylboryl)anthracene, have shown stepwise reduction processes that alter the aromaticity of the anthracene moiety. researchgate.net Similarly, the electrochemical behavior of this compound would involve the formation of radical ions upon oxidation and reduction, with the potentials being influenced by the electronic nature of the trimethylsilylethynyl substituents.

Electrogenerated Chemiluminescence (ECL) PhenomenaElectrogenerated chemiluminescence is the process of light generation via the annihilation reaction of electrochemically generated radical cations and anions. The efficiency and color of the emitted light are dependent on the HOMO-LUMO gap and the stability of the radical ion species. Anthracene and its derivatives are well-known for their ECL activity. For instance, 9,10-diphenylanthracene (B110198) (DPA) is a standard luminophore in ECL studies.nih.gov

The ECL mechanism can proceed through an "S-route" (direct formation of the excited singlet state) or a "T-route" (involving triplet state intermediates). utexas.edu For 9,10-bis(phenylethynyl)anthracene (B116448) (BPEA), a structurally similar compound, nanoparticles have been shown to exhibit strong and stable ECL emission, making them suitable for sensory applications. rsc.orgresearchgate.net This suggests that this compound would also be an active ECL emitter, with its performance characteristics being a subject for specific investigation.

Intramolecular and Intermolecular Charge Transfer (CT) Mechanisms

Upon photoexcitation, molecules with donor and acceptor moieties can undergo intramolecular charge transfer (ICT). In this compound, the anthracene core acts as the primary chromophore, and the substituents can modulate the charge distribution in the excited state. In donor-acceptor systems incorporating an anthracene unit, the ICT process is often characterized by a solvatochromic shift in emission spectra, where the emission wavelength changes with solvent polarity. rsc.org

Intermolecular charge transfer is critical in the solid state, where it governs charge transport between adjacent molecules. The efficiency of this process is highly dependent on the molecular packing and electronic coupling between molecules.

Symmetry-Breaking Charge Separation Dynamics

In symmetric multichromophoric systems, such as dimers of anthracene derivatives, an interesting phenomenon known as symmetry-breaking charge separation (SB-CS) can occur. Upon photoexcitation, the initially delocalized exciton (B1674681) can localize on one of the chromophores, leading to the formation of a charge-separated state with a radical cation on one unit and a radical anion on the other. rsc.orgresearchgate.net

This process is highly dependent on the solvent polarity and the electronic coupling between the chromophoric units. rsc.orgresearchgate.net For dimers of 9,10-bis(phenylethynyl)anthracene, it has been found that triplet excited states can be formed as a consequence of charge recombination following SB-CS, rather than through singlet fission. semanticscholar.org The dynamics of SB-CS are crucial for potential applications in solar energy conversion, as they provide a pathway for generating charge carriers from photoexcitation. The specific dynamics in this compound aggregates would depend on the strength of the intermolecular interactions.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Molecular Structure and Electronic States

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the geometry and electronic characteristics of molecules like 9,10-Di(trimethylsilylethynyl)anthracene. DFT calculations are employed to determine the most stable (lowest energy) three-dimensional arrangement of atoms by optimizing the molecular geometry. For anthracene (B1667546) derivatives, these calculations typically confirm the planarity of the central anthracene core. The addition of the linear trimethylsilylethynyl groups at the 9 and 10 positions extends the conjugated π-system of the molecule.

Theoretical calculations also provide crucial information about the molecule's electronic states by determining the energies and distributions of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netsemanticscholar.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter that influences the molecule's electronic absorption and emission properties. For π-conjugated systems like this anthracene derivative, the HOMO is typically distributed across the anthracene and ethynyl (B1212043) groups, while the LUMO is similarly delocalized over the π-system. The trimethylsilyl (B98337) groups generally have a smaller electronic influence but provide significant steric and solubility effects.

The molecular structure of this compound has been confirmed through crystallographic studies, which provide the experimental basis for validating the results of DFT geometry optimizations. researchgate.net The asymmetric unit in its crystal structure has been shown to contain one whole molecule and two half molecules located on crystallographic centers of symmetry. researchgate.net

Table 1: Calculated Electronic Properties of a Representative π-Conjugated Anthracene Derivative Note: This table is illustrative of typical DFT calculation outputs for similar molecules, as specific values for this compound are not publicly compiled.

| Parameter | Typical Calculated Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -5.5 to -6.0 | Corresponds to ionization potential; electron-donating capability |

| LUMO Energy | -2.0 to -2.5 | Corresponds to electron affinity; electron-accepting capability |

| HOMO-LUMO Gap | ~3.0 to 3.5 | Relates to the energy of the lowest electronic transition (color and fluorescence) |

Molecular Modeling and Conformation Studies

While the anthracene core is rigid and planar, the ethynyl linkers allow for rotational freedom of the terminal trimethylsilyl groups. Molecular modeling techniques are used to study the conformational landscape of the molecule. These studies investigate the potential energy surface associated with the rotation (torsion) of the C-C single bonds connecting the ethynyl groups to the anthracene ring.

For related molecules with phenylethynyl groups, studies have shown that torsional disorder can be significant at room temperature. rsc.org In the case of this compound, computational models can predict the rotational energy barriers and the most stable conformations of the trimethylsilyl groups relative to the anthracene plane. These conformational dynamics can influence the molecule's packing in the solid state and its interactions in solution. However, due to the cylindrical nature of the ethynylacetylene bond, the energetic differences between various rotational conformations are generally small.

Simulation of Spectroscopic and Electronic Properties

Computational methods are extensively used to simulate and interpret the spectroscopic properties of fluorescent molecules. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting the electronic absorption (UV-Vis) and emission (fluorescence) spectra. kyushu-u.ac.jp

TD-DFT calculations can determine the vertical transition energies from the optimized ground state (S₀) geometry, which correspond to the peaks in the absorption spectrum. kyushu-u.ac.jp Similarly, by first optimizing the geometry of the first excited state (S₁), TD-DFT can calculate the energy of the transition back to the ground state, simulating the fluorescence spectrum. kyushu-u.ac.jp These simulations can reproduce the characteristic vibronic structure often seen in the spectra of rigid aromatic molecules like anthracene derivatives. The results help assign specific electronic transitions (e.g., HOMO→LUMO) to the observed spectral bands and understand how substituents influence the optical properties.

Prediction of Intermolecular Interactions and Solid-State Arrangement

Molecular modeling is also crucial for predicting how molecules of this compound will interact with each other and arrange themselves in the solid state. The bulky trimethylsilyl groups at the ends of the molecule play a decisive role in determining its crystal packing.

Computational studies on analogous molecules, such as 9,10-bis(triisopropylsilylethynyl)anthracene (TIPS-anthracene), have shown that the large silyl (B83357) groups effectively prevent the close approach and π-π stacking of the anthracene cores. researchgate.net Instead of the parallel or offset stacking seen in flatter anthracene derivatives, the solid-state structure is dominated by weaker forces. researchgate.netnih.gov It is predicted that the packing of this compound would be similarly governed by steric hindrance from the silyl groups. The intermolecular interactions would likely be limited to van der Waals forces and potential weak C-H···π interactions, where a hydrogen atom from a trimethylsilyl group interacts with the electron cloud of a nearby anthracene ring. This type of packing isolates the chromophores from each other, which can be beneficial for maintaining high fluorescence efficiency in the solid state by preventing aggregation-caused quenching. researchgate.net

Reactivity, Transformations, and Supramolecular Chemistry

Photodimerization and Thermally Reversible Cycloelimination Reactions

The central anthracene (B1667546) unit of the molecule is known to undergo photochemical reactions, specifically a [4+4] cycloaddition reaction upon exposure to ultraviolet light. researchgate.net This process, known as photodimerization, occurs between two anthracene moieties at their 9 and 10 positions. The reaction links the two molecules together, forming a dimer. researchgate.net

This photodimerization is a reversible process. The original anthracene structure can be regenerated from the dimer through a thermally induced cycloelimination (or cycloreversion) reaction. researchgate.netresearchgate.net Heating the photodimer provides the energy necessary to break the newly formed bonds, restoring the two separate 9,10-Di(trimethylsilylethynyl)anthracene molecules. This reversible photochemical and thermal behavior is characteristic of many anthracene derivatives and is explored for applications in responsive materials and data storage. researchgate.net

On-Surface Chemical Reactions and Oligomerization

The trimethylsilyl (B98337) (TMS) protected ethynyl (B1212043) groups of this compound make it an excellent precursor molecule for on-surface synthesis, a bottom-up approach to fabricating nanoscale structures directly on a substrate.

When this compound, also referred to in studies as 9,10-bis((trimethylsilyl)ethynyl)anthracene (TMSEA), is deposited onto a copper surface, specifically Cu(111), it undergoes a series of transformations upon moderate heating. aalto.finih.govacs.org The initial step is a desilylation reaction, where the protective trimethylsilyl (–Si(CH₃)₃) groups are cleaved from the ethynyl functionalities. aalto.fi This process is facilitated by the catalytic activity of the metal surface and can be initiated by annealing at temperatures around 400 K. aalto.finih.govacs.orgaalto.fi

The desilylation results in highly reactive terminal ethyne (B1235809) groups on the anthracene core. These reactive intermediates then undergo a Glaser-type homocoupling reaction on the surface. aalto.fi This involves the linking of two terminal ethynyl groups from adjacent molecules to form a new carbon-carbon bond, leading to the growth of oligomeric chains. aalto.finih.gov A key advantage of this on-surface reaction is that the dissociated TMS groups are volatile at the reaction temperature and desorb from the surface, leaving behind a clean system without significant contamination. aalto.fi

| Reaction Step | Description | Conditions | Surface |

| Deposition | Precursor molecules (TMSEA) are deposited on the metal surface. | Room Temperature | Cu(111) |

| Desilylation | Cleavage of the C-Si bond to remove the trimethylsilyl protecting group. | Annealing at 400 K | Cu(111) |

| Homocoupling | Formation of C-C bonds between terminal alkynes of adjacent molecules. | Annealing at 400 K | Cu(111) |

The homocoupling of the 9,10-diethynylanthracene (B3111712) intermediates on the Cu(111) surface results in the formation of linear oligomers. aalto.finih.gov High-resolution atomic force microscopy and scanning tunneling microscopy have revealed that the anthracene units in these oligomers are connected by buta-1,3-diynediyl fragments (–C≡C–C≡C–), also known as diacetylene linkers. aalto.finih.govacs.orgaalto.fi This one-shot desilylative homocoupling provides a direct pathway to synthesize conjugated molecular wires on a surface, where the electronic and structural properties are dictated by the repeating anthracene and diacetylene units. aalto.fi

Supramolecular Assembly and Non-Covalent Interactions

While this compound itself does not possess strong directional interaction sites, its core structure is a valuable scaffold in supramolecular chemistry. By modifying the terminal groups or the anthracene core, derivatives can be engineered to participate in specific non-covalent interactions for the rational design of molecular assemblies.

Hydrogen bonding is a powerful and directional tool for organizing molecules in the solid state. mdpi.com Derivatives of the 9,10-diethynylanthracene scaffold, functionalized with groups capable of hydrogen bonding, have been shown to self-assemble into predictable and stable networks. nih.govljmu.ac.uk For example, introducing amide groups onto related 9,10-bis(phenylethynyl)anthracene (B116448) (BPEA) systems is crucial for controlling their self-assembly into ordered structures through the interplay of π-stacking and hydrogen bonding. ljmu.ac.uk Similarly, attaching hydroxyl groups, as in 9,10-bis(3,5-dihydroxyphenyl)anthracene, allows for the construction of polymeric supramolecular architectures through O–H···N or O–H···O hydrogen bonds when co-crystallized with bipyridines. mdpi.com These examples demonstrate the potential of the anthracene backbone to serve as a rigid core for creating extended, hydrogen-bonded networks. researchgate.net

Halogen bonding, an interaction between an electrophilic region on a halogen atom and a nucleophilic site, has emerged as a precise tool for crystal engineering. nih.govutc.edu The 9,10-diethynylanthracene framework is an ideal candidate for this strategy. The synthesis of 9,10-bis(iodoethynyl)anthracene, a direct analog of the desilylated target compound, provides a molecule with two strong halogen bond donors. utc.edunih.gov

This iodo-functionalized derivative utilizes I···π halogen bonds and π-stacking interactions to form well-defined two-dimensional supramolecular structures. nih.gov The flat, conjugated nature of the anthracene core makes it an excellent building block for forming 2D molecular crystals with potential applications in electronics and sensors. utc.edunih.gov The directionality of the halogen bonds allows for the programming of specific packing motifs, such as offset row-tiling patterns, when co-crystallized with halogen-bond acceptors like pyrazine. utc.eduutc.edu

| Interaction Type | Functional Group Example | Resulting Structure | Reference Compound |

| Hydrogen Bond | Amide, Hydroxyl | 1D Chains, 2D Networks | 9,10-Bis(phenylethynyl)anthracene derivatives |

| Halogen Bond | Iodoethynyl | 2D Molecular Crystals | 9,10-Bis(iodoethynyl)anthracene |

π-π Stacking Interactions in Solid-State Architectures

The solid-state packing of this compound is dictated by a balance between the attractive π-π stacking interactions of the planar anthracene cores and the steric hindrance imposed by the bulky trimethylsilyl (TMS) groups. The crystallographic structure of 9,10-bis(trimethylsilylethynyl)anthracene reveals a complex packing arrangement where the asymmetric unit is composed of one complete molecule and two half molecules situated on crystallographic centers of symmetry. researchgate.net This arrangement suggests that the molecules adopt specific orientations to maximize favorable intermolecular interactions while accommodating the sizable TMS substituents.

While specific intermolecular distances for this compound are not detailed in the provided research, analysis of closely related structural analogs provides insight into the nature of these π-π interactions. For instance, derivatives like 9,10-bis(phenylethynyl)anthracene and 9,10-bis(iodoethynyl)anthracene also exhibit prominent π-stacking in their crystal structures. nih.govnii.ac.jp These molecules typically arrange in an offset or slip-stacked fashion, which allows for significant overlap of the aromatic systems while minimizing steric repulsion. nih.gov In the case of 9,10-bis(iodoethynyl)anthracene, the anthracene portions of adjacent molecules are organized in an offset stacking arrangement with an interplanar separation of 3.377 Å. nih.gov The shortest distance between the centroids of neighboring anthracene rings is 3.692 Å. nih.gov A similarly close separation of 3.43 Å is observed in the crystal packing of 9,10-bis(phenylethynyl)anthracene, which is indicative of significant π-π stacking. nii.ac.jp It is plausible that the bulky TMS groups in this compound modulate these distances, likely enforcing a significantly offset configuration to prevent steric clashes.

Table 1: π-π Stacking Parameters in Anthracene Derivatives

| Compound | Stacking Parameter | Distance (Å) | Reference |

|---|---|---|---|

| 9,10-bis(iodoethynyl)anthracene | Interplanar Separation | 3.377 | nih.gov |

| Shortest C···C Distance | 3.436 | nih.gov | |

| Shortest Centroid-Centroid Distance | 3.692 | nih.gov | |

| 9,10-bis(phenylethynyl)anthracene | Interplanar Separation | ~3.43 | nii.ac.jp |

Host-Guest Chemistry with Anthracene Derivatives

Based on available scientific literature, there are no specific studies detailing the application of this compound in the context of host-guest chemistry. While the rigid, aromatic structure of the anthracene core is a common motif in the design of host molecules for molecular recognition and the construction of porous materials, research has not yet extended to the specific use of this trimethylsilylethynyl-substituted derivative as either a host or a guest molecule in supramolecular complexes.

Photoresponsiveness and Photoswitching in Supramolecular Polymers

The incorporation of this compound into supramolecular polymers has the potential to impart photoresponsive and photoswitching capabilities, although specific experimental examples are not prominently featured in current research. The photo-activity would stem from the inherent photochemical properties of the anthracene core, which can undergo reversible transformations upon irradiation with light. nih.gov

Two primary mechanisms govern the photoresponsiveness of anthracene derivatives:

[4π+4π] Photodimerization: Upon exposure to UV light (typically ~365 nm), the anthracene moieties can undergo a cycloaddition reaction with a neighboring anthracene unit to form a dimer. This transformation disrupts the π-conjugation of the aromatic system, leading to significant changes in optical properties, such as the loss of fluorescence. The process is often reversible, with the original anthracene structure being regenerated through thermal treatment or irradiation with shorter-wavelength UV light. In a supramolecular polymer, this dimerization can act as a cross-linking mechanism, potentially inducing a sol-gel transition or altering the material's mechanical properties.

Photooxidation to Endoperoxide: In the presence of oxygen and light, the anthracene core can react with singlet oxygen to form 9,10-endoperoxide. nih.gov This process also disrupts the aromaticity and quenches fluorescence. The formation of the endoperoxide is a reversible process; the original anthracene can be recovered by heating, which causes the release of oxygen. nih.gov The transformation between the anthracene and its endoperoxide form can be cycled multiple times, serving as a robust photoswitch. nih.gov In a supramolecular polymer system, this conversion can lead to the disassembly of the polymeric structure into smaller components, which can reassemble upon thermal reversion. nih.gov

The trimethylsilylethynyl substituents at the 9 and 10 positions are expected to influence these processes by altering the electronic properties of the anthracene core and by introducing steric constraints that may affect the kinetics and efficiency of dimerization.

Table 2: Potential Photoswitching Mechanisms for Anthracene Cores in Supramolecular Systems

| Mechanism | Stimulus | Molecular Transformation | Potential Effect on Supramolecular Polymer | Reversibility |

|---|---|---|---|---|

| Photodimerization | UV Light (~365 nm) | Anthracene → Dimer | Cross-linking, Gelation, Fluorescence Quenching | Heat or Short-Wavelength UV |

| Photooxidation | Light + O₂ | Anthracene → Endoperoxide | Disassembly, Solvation, Fluorescence Quenching | Heat |

Applications in Advanced Materials and Nanoscience

Organic Semiconductor Applications

Anthracene-based compounds are a well-regarded class of organic semiconductors due to their inherent air stability, planarity which promotes strong intermolecular interactions, and advantageous frontier molecular orbital energy levels. mdpi.com Functionalization at the 9,10-positions of the anthracene (B1667546) core is a key strategy for tuning thermal stability and other material properties. mdpi.com

Organic Thin Film Transistors (OTFTs) and Charge Carrier Transport

Derivatives of 9,10-disubstituted anthracene are promising materials for the active semiconductor layer in Organic Thin Film Transistors (OTFTs). The substitution at these positions influences the molecular packing in the solid state, which is crucial for efficient charge transport. Unlike the typical herringbone packing observed in other anthracene derivatives, 9,10-functionalized versions tend to form a more overlapped lamellar structure, which is advantageous for charge carrier movement. mdpi.com

The performance of OTFTs is primarily evaluated by the charge carrier mobility (μ) and the on/off current ratio (Ion/Ioff). Various anthracene derivatives have demonstrated high mobility values. For instance, solution-processed OTFTs using specific 9,10-bis(phenylethynyl)anthracene-based molecules have shown charge carrier mobilities as high as 0.010–0.014 cm² V⁻¹ s⁻¹ without the need for thermal annealing. colab.wsresearchgate.net The X-shaped structure of these molecules facilitates crystallization and dense surface coverage on the dielectric layer, creating a good network for the carrier transport channel. colab.wsresearchgate.net

| Anthracene Derivative | Charge Carrier Mobility (μ) (cm² V⁻¹ s⁻¹) | On/Off Ratio (Ion/Ioff) | Processing Method |

|---|---|---|---|

| Molecule 7 (X-shaped) | 0.010 | 1.27 x 10⁷ | Solution-processed |

| Molecule 8 (X-shaped) | 0.014 | 4.38 x 10⁶ | Solution-processed |

| Diperfluorophenyl anthradithiophene (DFPADT) | 0.05 (hole), 6 x 10⁻⁴ (electron) | - | - |

| Dimethyl anthradithiophene (DMADT) | 0.1 | - | - |

Organic Light-Emitting Diodes (OLEDs) and Fluorescent Dopants

9,10-disubstituted anthracene derivatives are pivotal in the development of Organic Light-Emitting Diodes (OLEDs), particularly for achieving efficient blue emission. For instance, 9,10-diphenylanthracene (B110198) is a well-known blue emitter with a high quantum yield. chemistryviews.org However, stability can be a concern. chemistryviews.org To address this, derivatives such as 9,10-di(2-naphthyl)anthracene (ADN) are employed as effective host materials in the emissive layer of OLEDs. nbinno.com ADN's high thermal and morphological stability, along with its wide energy band gap, allows it to efficiently host various emissive dopants, enabling precise color tuning and enhanced emission efficiency. nbinno.com

The introduction of silyl (B83357) groups, as in bis[2-(p-trimethylsilyl)phenylethynyl]anthracene, is a strategy explored for developing materials for flexible OLED devices. researchgate.net Furthermore, fluorinated derivatives like 9,10-bis(perfluorobenzyl)anthracene have been synthesized to create deep-blue emitting materials with high photoluminescence quantum yields (PLQY) and improved photostability, making them attractive for OLED applications. beilstein-journals.org

Organic Photovoltaic Cells (OPVs)

Anthracene-based molecules are also utilized in the development of organic solar cells. A series of 9,10-bis(phenylethynyl)anthracene (B116448) derivatives with dicyanovinyl end-caps have been successfully used in bulk heterojunction (BHJ) photovoltaic cells. These acceptor-donor-acceptor (A-D-A) type molecules have demonstrated photovoltaic activity, with devices achieving power conversion efficiencies (PCE) of 2.7%.

The incorporation of an anthracene unit as a π-bridge in small molecule donors for solution-processed organic solar cells has been shown to enhance their performance. researchgate.net For example, introducing an anthracene core into certain molecular structures led to a 1.5 to 1.9 times increase in PCE compared to their counterparts without the anthracene unit. researchgate.net Additionally, anthracene derivatives are being investigated as hole-transporting materials (HTMs) in perovskite solar cells, a rapidly advancing photovoltaic technology. mdpi.com

Molecular Electronics and Single-Molecule Conductance Studies

The field of molecular electronics aims to use individual molecules or nanoscale assemblies of molecules as electronic components. The trimethylsilylethynyl group, present in 9,10-Di(trimethylsilylethynyl)anthracene, has been explored as an anchoring group to connect molecules to metal electrodes for single-molecule conductance measurements. acs.org These anchoring groups play a critical role in determining the electrical conductance across a molecular junction. acs.org

Derivatives of 9,10-anthraquinone, which can be synthesized from 9,10-disubstituted anthracenes, have been designed and characterized for their potential in molecular electronics. rsc.org These π-conjugated molecules can undergo redox processes, making them interesting candidates for molecular switches. Theoretical calculations of the transport properties of such molecules assembled on gold electrodes are used to evaluate their potential for these applications. rsc.org

Chemical Sensors and Biosensors

The inherent fluorescence of the anthracene core makes its derivatives excellent candidates for the development of chemical sensors, particularly for the detection of trace amounts of specific analytes. The principle of detection often relies on the quenching of fluorescence upon interaction with the target molecule.

Selective Detection of Nitroaromatic Explosives

There is a significant interest in developing sensitive and selective fluorescent sensors for the detection of nitroaromatic compounds, which are common components of explosives. nih.gov Anthracene-based fluorescent materials have been synthesized and utilized as probes for this purpose. nih.gov The detection mechanism is based on the quenching of the material's fluorescence upon binding with the electron-deficient nitroaromatic molecules. mdpi.com

The trimethylsilylethynyl group, while not directly on the anthracene in all studied sensor molecules, is a component of highly sensitive fluorophores for nitroaromatic compounds. For instance, 1,3,6,8-tetrakis[(trimethylsilyl)ethynyl]pyrene has demonstrated high detection limits for nitroaromatic compounds, in the range of 10⁻⁸ to 10⁻⁹ M in solution and down to the parts-per-billion (ppb) range in the vapor phase. mdpi.com This indicates the utility of the trimethylsilylethynyl functionality in designing sensitive fluorescent sensors. The quenching efficiency varies for different nitroaromatic compounds, allowing for some degree of selectivity.

| Fluorescent Probe | Analyte | Detection Limit | Phase |

|---|---|---|---|

| Compound A (pyrene-based) | 4-nitrophenol | 14.96 μM | Solution |

| Compound B (anthracene-based) | nitrobenzene | 16.15 μM | Solution |

| Compound C (naphthalene-based) | nitrobenzene | 23.49 μM | Solution |

| 1,3,6,8-tetrakis[(trimethylsilyl)ethynyl]pyrene | Nitroaromatics | 10⁻⁸ to 10⁻⁹ M | Solution (Acetonitrile) |

2D Molecular Crystals and Nanostructure Fabrication

The controlled arrangement of molecules into well-defined nanoscale structures is a cornerstone of bottom-up nanotechnology. This compound has emerged as a promising building block for the fabrication of two-dimensional (2D) molecular crystals and other ordered nanostructures on surfaces. This is largely attributed to its ability to undergo on-surface chemical reactions, where the substrate plays a crucial role in directing the assembly and covalent coupling of the molecules.

A significant example of this is the on-surface synthesis of diacetylene-linked anthracene oligomers. When 9,10-bis((trimethylsilyl)ethynyl)anthracene is deposited on a Cu(111) surface and subsequently annealed, it undergoes a desilylative homocoupling reaction. nih.govacs.org This process involves the cleavage of the silicon-carbon bond of the trimethylsilyl (B98337) group, followed by the coupling of the ethynyl (B1212043) moieties of adjacent molecules. The result is the formation of linear oligomers where the anthracene units are connected by buta-1,3-diynediyl (diacetylene) linkages. nih.govacs.org

High-resolution atomic force microscopy (AFM) and scanning tunneling microscopy (STM) have been instrumental in characterizing these nanostructures. nih.gov These techniques have revealed that the triple bonds and silicon atoms of the precursor molecule chemically interact with the copper surface, influencing the adsorption geometry and the subsequent reaction pathway. nih.gov The resulting oligomeric wires are well-ordered and demonstrate the potential for creating precise, covalently bonded molecular architectures on a surface.

The table below summarizes the key findings related to the on-surface synthesis of anthracene-based nanostructures.

| Precursor Molecule | Substrate | Annealing Temperature | Resulting Structure | Key Findings |

| 9,10-bis((trimethylsilyl)ethynyl)anthracene | Cu(111) | 400 K | Diacetylene-linked anthracene oligomers | Formation of buta-1,3-diynediyl linkages via desilylative homocoupling. nih.govacs.org |

| Quinoid anthracene with =CBr2 moieties | Au(111) | 400 K | Poly(p-anthracene ethynylene) molecular wires | On-surface synthesis of ethynylene-bridged polymers. nih.govresearchgate.net |

While direct studies on the self-assembly of this compound into extensive 2D molecular crystals through non-covalent interactions are less common, the principles of 2D crystal engineering with similar anthracene derivatives provide valuable insights. For instance, non-covalent interactions such as halogen bonding have been explored to direct the 2D molecular crystal lattice of anthracene derivatives. utc.edu This suggests that with appropriate functionalization, this compound could also be designed to form ordered 2D arrays through self-assembly processes.

Polymer Chemistry and Conjugated Polymer Backbones

In the realm of polymer chemistry, this compound serves as a crucial precursor for the synthesis of conjugated polymers. The trimethylsilyl groups act as protecting groups for the terminal alkynes, enhancing the compound's stability and solubility during synthesis and purification. researchgate.net These protecting groups can be readily removed to yield the highly reactive 9,10-diethynylanthracene (B3111712), which is then used as a monomer in various polymerization reactions.

The incorporation of the 9,10-diethynylanthracene unit into polymer backbones leads to the formation of poly(anthracene ethynylene)s and other related conjugated polymers. These materials are of significant interest due to their potential applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and sensors. The anthracene core imparts desirable photoluminescent properties, while the ethynylene linkages contribute to the delocalization of π-electrons along the polymer chain, which is essential for charge transport. rsc.org

Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, are commonly employed to synthesize these polymers. researchgate.net This methodology allows for the copolymerization of 9,10-diethynylanthracene with various aryl halides, leading to a wide range of poly(arylene ethynylene)s with tunable electronic and optical properties. rsc.org The properties of the resulting polymers can be further tailored by modifying the side chains attached to the polymer backbone, which influences their solubility, morphology, and intermolecular interactions. rsc.org

The table below presents examples of conjugated polymers that incorporate anthracene-ethynylene units, highlighting the diversity of structures that can be achieved.

| Polymer Type | Monomers | Key Features | Potential Applications |

| Poly(anthracene ethynylene)-alt-poly(phenylene vinylene) (AnE-PV) | 9,10-diethynylanthracene derivative, functionalized phenylene vinylene derivative | Tunable optical properties based on side chain engineering. rsc.org | Organic electronics |

| Hyperbranched poly(aryleneethynylene) | 2,4,6-triiodophenyl 9-anthracenylcarboxylate, 9,9-bis[4-(2-propynyloxy)phenyl]-9H-fluorene | High thermal stability and strong blue light emission. | Blue light-emitting materials |

| Anthracene-diacetylene cyclic oligomers | 1,8-diethynylanthracene derivatives | Soluble π-conjugated macrocycles with unique structures. nih.gov | Molecular electronics, host-guest chemistry |

The research into anthracene-containing polymers demonstrates the importance of 9,10-diethynylanthracene as a building block, and by extension, the role of this compound as its stable and versatile precursor. The ability to create well-defined conjugated polymers with tailored properties opens up avenues for the development of next-generation organic electronic materials.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 9,10-disubstituted anthracene derivatives like 9,10-Di(trimethylsilylethynyl)anthracene?

- Methodological Answer : The synthesis typically employs cross-coupling reactions such as the Suzuki reaction , which facilitates aryl-aryl bond formation between anthracene precursors and substituted boronic acids. For silylethynyl substituents, Sonogashira coupling is often used to introduce alkynyl groups. Post-synthesis, purification via column chromatography or sublimation ensures high purity. Characterization involves ¹H/¹³C NMR for structural confirmation and mass spectrometry for molecular weight validation .

Q. Which characterization techniques are essential for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Identifies substituent positions and symmetry.

- UV-Vis and Fluorescence (FL) Spectroscopy : Determines absorption/emission maxima and quantum yields.

- Thermogravimetric Analysis (TGA) : Assesses thermal stability (e.g., decomposition temperatures >300°C observed in similar derivatives) .

- Differential Scanning Calorimetry (DSC) : Analyzes phase transitions and crystallinity .

Q. How are the photophysical properties of 9,10-disubstituted anthracenes measured and interpreted?

- Methodological Answer : UV-Vis spectra reveal π→π* transitions, while FL spectra quantify emission maxima and Stokes shifts. For example, 9,10-diarylanthracenes exhibit blue emission (λmax < 477 nm) with quantum yields (Φf) >0.52. Solvent polarity studies (e.g., cyclohexane vs. DMF) can identify aggregation-induced shifts or charge-transfer states .

Advanced Research Questions

Q. How do electron-donating and electron-withdrawing substituents at the 9,10-positions influence photophysical properties?

- Methodological Answer : Substituents modulate the HOMO-LUMO gap and singlet-triplet (S-T) energy spacing. For instance:

Q. What methodological approaches analyze solvent polarity effects on emission spectra?

- Methodological Answer : Solvatochromic studies involve measuring FL spectra in solvents of varying polarity (e.g., cyclohexane, THF, DMF). Red shifts in polar solvents suggest intramolecular charge transfer (ICT), while rigidochromism (spectral shifts in solid vs. solution) indicates aggregation behavior. For example, 9,10-bis(4-formylphenyl)anthracene shows a 40 nm red shift in DMF compared to cyclohexane .

Q. How can computational methods (e.g., DFT) predict electronic properties of 9,10-disubstituted anthracenes?

- Methodological Answer : DFT optimizes ground-state geometries and calculates frontier molecular orbitals (FMOs). Time-dependent DFT (TD-DFT) models excited states, predicting absorption/emission wavelengths and S-T energy gaps. These results correlate with experimental UV-Vis/FL data and guide molecular design for applications like TTA-UC or OLEDs .

Q. What are the key considerations for designing 9,10-disubstituted anthracenes for triplet-triplet annihilation upconversion (TTA-UC)?

- Methodological Answer :

- S-T Energy Matching : Ensure the triplet energy (ET) of the annihilator matches the sensitizer (e.g., ET ≈ 1.0–1.3 eV).

- Substituent Rigidity : Bulky groups (e.g., trimethylsilyl) reduce aggregation-induced quenching.

- Solubility : Polar substituents enhance compatibility with matrix materials .

Q. How do steric effects in 9,10-disubstituted anthracenes impact electrochemical stability?

- Methodological Answer : Steric hindrance from substituents (e.g., naphthyl groups) reduces coplanarity, increasing oxidation potentials. Cyclic voltammetry (CV) reveals reversible one-electron oxidation steps, while ESR spectroscopy identifies radical cation stability. For example, 9,10-di(α-naphthyl)anthracene shows a 75° twist angle between anthracene and naphthalene rings, stabilizing the radical cation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.